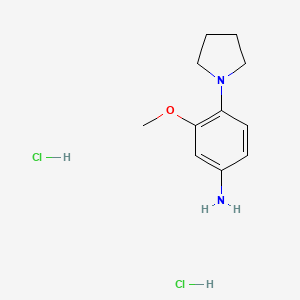

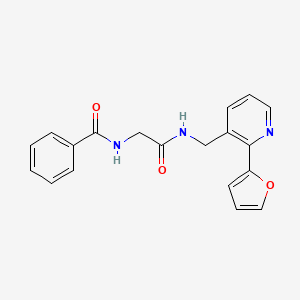

![molecular formula C15H19N5OS B2971048 N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline CAS No. 2097922-40-0](/img/structure/B2971048.png)

N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline” is a compound that belongs to the class of 1,3,4-thiadiazole derivatives . These compounds are known for their wide range of biological properties such as antimicrobial, fungicidal, and pharmaceutical applications . They are synthesized using various starting materials and methods .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of “this compound” and its complexes were characterized by FTIR, H-1-NMR, and mass spectral data . The ligand acts as a bidentate ligand coordinating through the nitrogen atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .科学的研究の応用

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives have demonstrated a wide range of therapeutic applications due to their significant presence in various well-known drugs. These applications span across antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory agents, and imaging agents. The modification of the piperazine nucleus has been shown to facilitate notable differences in the medicinal potential of resultant molecules. This versatility underscores the compound's significance in drug discovery and design, particularly in exploring new molecular entities for treating various diseases. The increasing interest in piperazine-based molecules reflects their broad potential and successful emergence as a pharmacophore, encouraging further therapeutic investigations on this motif (Rathi et al., 2016).

Anti-mycobacterial Activity

Research has highlighted the significance of piperazine as a key building block in developing potent molecules against Mycobacterium tuberculosis (MTB), including multi-drug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules are crucial for medicinal chemists. This focus aims to fill existing gaps and leverage reported strategies for creating safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Environmental Applications

Piperazine derivatives, particularly those featuring a crumpled polyamide layer in nanofiltration (NF) membranes, have been recognized for their potential in environmental applications. These include water softening, surface/groundwater purification, wastewater treatment, and water reuse. The crumpled NF membranes, with their enhanced separation performance, represent a significant advancement in membrane technology, promising dramatic improvements in water permeance, selectivity, and antifouling performance. Such developments are crucial for addressing various environmental challenges (Shao et al., 2022).

将来の方向性

The future directions for the research on “N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline” could include further exploration of its biological properties, particularly its antimicrobial activity . Additionally, more studies could be conducted to understand its mechanism of action and potential applications in pharmaceutical and industrial settings .

作用機序

Target of Action

It is known that 1,3,4-thiadiazole derivatives, which are structurally similar, have been evaluated as potent antimicrobial agents . These compounds have shown a wide range of biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, and antisarcoptic activities .

Mode of Action

It is known that the compound acts as a bidentate ligand coordinating through the nitrogen atom . This suggests that it may interact with its targets by forming coordinate covalent bonds.

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives have wide biological properties and chemical reactivities, suggesting that they may interact with various biochemical pathways .

Result of Action

albicans . This suggests that the compound may have similar effects.

特性

IUPAC Name |

[3-(dimethylamino)phenyl]-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5OS/c1-18(2)13-5-3-4-12(10-13)15(21)20-8-6-19(7-9-20)14-11-16-22-17-14/h3-5,10-11H,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUECUNUGNAUKSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

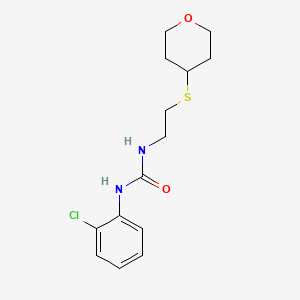

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2970970.png)

![8-(4-Butoxybenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970972.png)

![1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2970973.png)

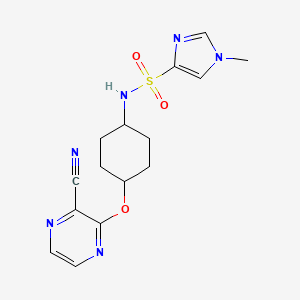

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2970977.png)

![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2970980.png)

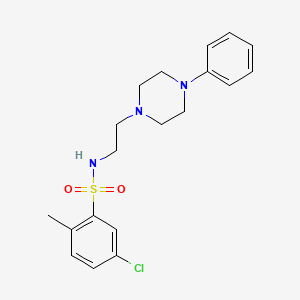

![N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970987.png)